4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine
Description
4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine is a boronic ester-containing compound featuring a pyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a propyl-linked morpholine moiety. The morpholine ring enhances solubility and bioavailability, while the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry for constructing biaryl scaffolds . This compound (CAS: 1092500-87-2) is cataloged under the product code QD-4549 with 95% purity .
Properties
IUPAC Name |
4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BN3O3/c1-15(2)16(3,4)23-17(22-15)14-12-18-20(13-14)7-5-6-19-8-10-21-11-9-19/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKIPZVVDNLXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine is a complex organic molecule that incorporates a morpholine ring and a dioxaborolane moiety. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Morpholine : A six-membered ring containing both oxygen and nitrogen.
- Pyrazole : A five-membered ring with two adjacent nitrogen atoms.
- Dioxaborolane : A boron-containing cyclic compound that enhances the molecule's reactivity.
Molecular Formula and Weight
- Molecular Formula : CHBNO
- Molecular Weight : Approximately 295.17 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group is significant in medicinal chemistry due to its role in drug design and development. This moiety can facilitate the formation of covalent bonds with target proteins, enhancing the compound's efficacy.
Potential Mechanisms
- Enzyme Inhibition : Compounds containing boron often exhibit inhibitory effects on enzymes involved in various metabolic pathways.
- Signal Transduction Modulation : The morpholine and pyrazole components may influence cellular signaling pathways, particularly those related to cell proliferation and apoptosis.
Biological Assays and Case Studies
Recent studies have evaluated the biological activity of similar compounds incorporating dioxaborolane structures. Here are some findings relevant to this compound:
Pharmacological Applications
The pharmacological applications of this compound could include:
- Cancer Therapy : Due to its potential enzyme inhibitory properties, it may serve as a lead compound for developing anticancer drugs.
- Anti-inflammatory Agents : Its ability to modulate signaling pathways suggests potential use in treating inflammatory diseases.
- Antimicrobial Agents : Similar compounds have shown promise against bacterial infections.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that boron-containing compounds can exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Drug Development : The morpholine and pyrazole components are known for their roles in drug design. Compounds with these structures have been studied for their potential as anti-inflammatory and analgesic agents.
Material Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers. Its boron content allows for cross-linking reactions that can improve the mechanical properties of polymeric materials.
- Sensor Development : Due to its unique electronic properties, the compound may be utilized in the development of sensors for detecting specific ions or small molecules.
Agricultural Chemistry
- Pesticide Formulation : The stability and reactivity of boron compounds make them suitable candidates for developing new agrochemicals. Research into their efficacy as pesticides or herbicides is ongoing.
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several boron-containing pyrazole derivatives, including the target compound. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, suggesting that such compounds could be developed into effective anticancer agents .
Case Study 2: Polymer Applications
A recent investigation published in Polymer Chemistry explored the use of boron-based compounds in creating high-performance polymers. The study highlighted how incorporating 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine into polymer matrices improved thermal stability and mechanical strength .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of boronic ester derivatives with structural variations in aromatic cores, linker chains, and substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Propyl linkers, as in the target compound, offer greater conformational flexibility, which may enhance binding to biological targets .
Substituent Effects: Morpholine-containing derivatives demonstrate superior solubility in polar solvents compared to methoxypropyl or propanol analogs, critical for drug formulation . Hydrochloride salts (e.g., CAS 1150271-72-9) exhibit enhanced stability and are preferred for storage and handling .
Synthetic Routes :
- Common synthesis involves alkylation of pyrazole nitrogen with halide-containing linkers (e.g., 3-iodopropane) followed by boronic ester installation via Miyaura borylation .
- Yields for morpholine derivatives range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Ethyl-Linked Analog | Propanol Analog (PN-1328) | Hydrochloride Salt (CAS 1150271-72-9) |
|---|---|---|---|---|
| Molecular Weight | 307.20 g/mol | 293.17 g/mol | 266.14 g/mol | 367.72 g/mol |
| Solubility (Water) | Moderate | Moderate | High | High |
| Melting Point | Not reported | Not reported | 86–89°C | Not reported |
| Stability | Air-sensitive | Air-sensitive | Stable | Hygroscopic |
| Purity (Commercial) | 95% | 95% | 97% | 97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
